2-(1,3,4-Oxadiazol-2-yl)acetic acid is a heterocyclic compound that belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its biological activities, particularly in medicinal chemistry, where derivatives of oxadiazoles have been explored for their potential therapeutic effects.
The compound is synthesized from various precursors, often involving acid hydrazides and carboxylic acids. It is classified under organic compounds and specifically as a carboxylic acid derivative of oxadiazole. Its structure features an acetic acid moiety attached to a 1,3,4-oxadiazole ring.
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)acetic acid typically involves several steps:
For instance, one method involves heating p-chlorophenol with monochloroacetic acid in the presence of sodium hydroxide to form p-chlorophenoxyacetic acid, which can then be converted into the desired oxadiazole derivative through established synthetic routes .
2-(1,3,4-Oxadiazol-2-yl)acetic acid can participate in various chemical reactions:
These reactions are facilitated by the functional groups present in the molecule, allowing it to serve as a versatile building block in organic synthesis .
The mechanism of action for compounds containing the oxadiazole moiety often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that the presence of electron-withdrawing groups enhances biological activity by stabilizing reactive intermediates or facilitating binding to target sites.
2-(1,3,4-Oxadiazol-2-yl)acetic acid and its derivatives are explored for various scientific uses:
The 1,3,4-oxadiazole scaffold emerged as a privileged structure in medicinal chemistry following its first synthesis by Ainsworth in 1965 via thermolysis of formylhydrazone ethylformate [8]. This heterocycle’s thermal stability (resonance energy: ~167.4 kJ/mol) and bioisosteric properties—mimicking esters, carboxamides, and carboxylic acids—underpin its pharmaceutical utility [6] [8]. Key milestones include:
Table 1: Clinically Approved 1,3,4-Oxadiazole Drugs
Drug Name | Therapeutic Class | Target/Mechanism | Approval Year |
---|---|---|---|
Raltegravir | Antiretroviral | HIV integrase inhibitor | 2007 |
Zibotentan | Anticancer | Endothelin A receptor antagonist | 2010 (Phase III) |
Furamizole | Antibacterial | Bacterial cell wall synthesis | 1970s |
2-(1,3,4-Oxadiazol-2-yl)acetic acid (CAS 19813-40-2, MW: 128.09 g/mol) features a carboxylic acid group tethered to the oxadiazole C2 position, enabling diverse molecular transformations [2] [9]. Its significance arises from:
Table 2: Synthetic Applications of 2-(1,3,4-Oxadiazol-2-yl)acetic acid
Reaction Type | Reagents/Conditions | Products | Application |
---|---|---|---|
Amidation | DCC, NHS, r.t. | Amide conjugates | Enzyme inhibitors |
Esterification | SOCl₂/ROH | Alkyl esters | Prodrug synthesis |
Peptide coupling | CDI, amino acids | Peptide-oxadiazole hybrids | Anticancer agents |
Knoevenagel condensation | Aldehydes, piperidine catalyst | Unsaturated derivatives | Fluorescent materials |
Recent studies focus on structural diversification to enhance bioactivity and material properties:
Table 3: Biological Activities of Selected 2-(1,3,4-Oxadiazol-2-yl)acetic acid Derivatives
Derivative Structure | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|
5-(3,4-Dihydroxyphenyl)-2-(acetic acid)-oxadiazole | α-Glucosidase | 0.32 µM | [1] |
Biphenyl-4-yloxy acetic acid-oxadiazole hybrid | Cyclooxygenase-2 (COX-2) | 81.8% inhibition* | [5] |
2-(Oxadiazolyl)acetic acid-Zibotentan analog | Telomerase | 2.7 µM | [7] |
**At 10 mg/kg dose in carrageenan-induced paw edema model.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8